molecular formula C10H10N2O B8778219 7-Methoxyisoquinolin-5-amine

7-Methoxyisoquinolin-5-amine

Cat. No.: B8778219
M. Wt: 174.20 g/mol
InChI Key: AUMVTLOLDSMUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxyisoquinolin-5-amine is a heterocyclic aromatic compound derived from the isoquinoline scaffold, featuring a methoxy (-OCH₃) group at position 7 and an amine (-NH₂) group at position 4.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

7-methoxyisoquinolin-5-amine

InChI

InChI=1S/C10H10N2O/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h2-6H,11H2,1H3

InChI Key

AUMVTLOLDSMUGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2)C(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of isoquinoline/quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
7-Methoxyisoquinolin-5-amine C₁₀H₁₀N₂O 7-OCH₃, 5-NH₂ 174.20 (calculated) Hypothesized bioactive scaffold
5-Methoxyquinolin-8-amine C₁₀H₁₀N₂O 5-OCH₃, 8-NH₂ 174.20 Antimicrobial agent candidate
8-Chloroisoquinolin-5-amine C₉H₇ClN₂ 8-Cl, 5-NH₂ 180.63 Intermediate in drug synthesis
5-Ethyl-6-methoxyquinolin-8-amine C₁₂H₁₄N₂O 6-OCH₃, 5-C₂H₅, 8-NH₂ 202.25 Potential CNS activity modulator
Isoquinolin-5-amine hydrochloride C₉H₉ClN₂ 5-NH₂ (HCl salt) 180.63 Precursor for bioactive molecules

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH₃) at position 7 (as in this compound) may enhance electron density, improving binding to biological targets compared to electron-withdrawing groups like chloro (-Cl) in 8-chloroisoquinolin-5-amine .
  • Positional Effects: Amine groups at position 5 (isoquinoline) vs. 8 (quinoline) influence solubility and intermolecular interactions. For example, 5-Methoxyquinolin-8-amine has lower lipophilicity than its isoquinoline counterparts, affecting membrane permeability.

Insights :

  • Methoxy-substituted anilines (e.g., 4-methoxyaniline) improve coupling yields in isoquinoline synthesis due to enhanced nucleophilicity .
  • Steric hindrance from bulkier groups (e.g., thiophenyl in ) may require optimized reaction conditions.

Spectroscopic and Physical Properties

Data from analogous compounds provide clues about this compound:

  • IR Spectroscopy : Methoxy groups exhibit strong C-O stretches near 1250 cm⁻¹, while amine N-H stretches appear at ~3400 cm⁻¹ .
  • NMR: Aromatic protons in isoquinoline derivatives typically resonate between δ 6.0–8.0 ppm. For example, 8-chloroisoquinolin-5-amine shows distinct splitting patterns due to chloro and amine groups.
  • Melting Points: Methoxy-substituted derivatives (e.g., 5d in ) have higher melting points (202–203.5°C) compared to non-polar analogs, indicating stronger intermolecular forces.

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